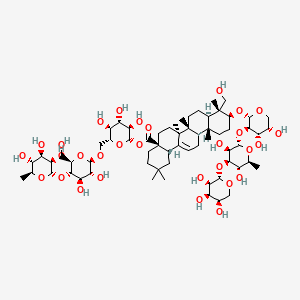

Huzhangoside D

Vue d'ensemble

Description

Huzhangoside D is a saponin compound isolated from various biological sources such as Clematis stans , Anemone rivularis , and Clematis tibetana . It has been found to show insecticidal activities against termites (Coptotermis homii) .

Molecular Structure Analysis

Huzhangoside D belongs to the class of compounds known as triterpene glycosides . Its molecular formula is C64H104O30 , and it has a molecular weight of 1352.661 . Detailed NMR data is available for further structural analysis .Applications De Recherche Scientifique

- Huzhangoside D exhibits anti-inflammatory effects. It downregulates proinflammatory cytokines (such as tumor necrosis factor alpha, interleukin-6, and interleukin-1β) while upregulating the anti-inflammatory cytokine interleukin-10 .

- Research suggests that Huzhangoside D may suppress tumor growth. It achieves this by inhibiting pyruvate dehydrogenase kinase activity, which impacts cancer cell metabolism .

- In animal studies, Huzhangoside D has shown promise in managing knee osteoarthritis. It modulates inflammatory cytokine levels and may contribute to joint health .

Anti-Inflammatory Properties

Antitumor Activity

Osteoarthritis Management

Propriétés

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H104O30/c1-25-36(69)41(74)45(78)54(86-25)91-49-31(20-65)88-52(47(80)43(49)76)85-23-32-40(73)42(75)46(79)55(89-32)94-58(82)64-17-15-59(3,4)19-28(64)27-9-10-34-60(5)13-12-35(61(6,24-66)33(60)11-14-63(34,8)62(27,7)16-18-64)90-57-51(39(72)30(68)22-84-57)93-56-48(81)50(37(70)26(2)87-56)92-53-44(77)38(71)29(67)21-83-53/h9,25-26,28-57,65-81H,10-24H2,1-8H3/t25-,26-,28-,29+,30-,31+,32+,33+,34+,35-,36-,37-,38+,39-,40+,41+,42-,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53-,54-,55-,56-,57-,60-,61-,62+,63+,64-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQZZVHULIUSEV-FXDKWXKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O[C@H]1[C@@H]([C@@H]([C@@H](CO1)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H104O30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101019960 | |

| Record name | Huzhangoside D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Huzhangoside D | |

CAS RN |

96315-53-6 | |

| Record name | Hushangoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096315536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Huzhangoside D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the potential therapeutic effect of Huzhangoside D on Knee Osteoarthritis (KOA), and what mechanisms are involved?

A1: Research suggests that Huzhangoside D may hold promise as a therapeutic agent for KOA. [] In a rat model of KOA, administration of Huzhangoside D demonstrated several beneficial effects, including:

- Improved joint function: Huzhangoside D treatment enhanced weight-bearing capacity, indicating improved joint function recovery. []

- Reduced structural damage: Histological analysis revealed that Huzhangoside D ameliorated structural damage in the knee joint, evidenced by decreased Mankin scores and increased cartilage thickness. []

- Anti-inflammatory effects: Huzhangoside D downregulated pro-inflammatory cytokine levels (Tumor Necrosis Factor alpha, Interleukin-6, Interleukin-1β) while upregulating the anti-inflammatory cytokine Interleukin-10 in rat serum. []

- Anti-apoptotic effects: Huzhangoside D treatment downregulated the apoptosis ratio of cartilage cells, suggesting a protective effect against cell death. []

- Autophagy modulation: Huzhangoside D upregulated autophagy-related proteins (Beclin-1, ATG5, ATG7, and Light chain 3) and downregulated p62 levels, indicating enhanced autophagy activity. Additionally, it downregulated the AKT and mTOR signaling pathway activities, further supporting its role in autophagy modulation. []

Q2: Huzhangoside D is often mentioned in the context of the Clematis genus. What is the significance of this association?

A2: Huzhangoside D is a triterpenoid saponin found in various species of the Clematis genus. [, , , ] This compound has been identified as a significant constituent in these plants and is often used as a chemical marker for identification and classification within the Clematis genus. [, , ] The abundance of Huzhangoside D varies across different Clematis species and even within the same species depending on factors like harvest time and location. [] This variation emphasizes the importance of sourcing Clematis-derived traditional Chinese medicines from specific, well-defined origins to ensure consistent chemical profiles and therapeutic efficacy. [, ]

Q3: Besides its potential in KOA treatment, does Huzhangoside D exhibit other biological activities?

A3: Yes, Huzhangoside D has shown promising insecticidal activities. [] In laboratory studies, Huzhangoside D displayed toxicity against aphids (Aphis craccivora) and termites (Coptotermis homii), highlighting its potential for developing natural insecticide alternatives. []

Q4: What analytical techniques are commonly used to identify and quantify Huzhangoside D?

A4: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is widely employed for the identification and quantification of Huzhangoside D, particularly in complex mixtures like plant extracts. [, ] This method provides high sensitivity, precision, and accuracy, making it suitable for analyzing this compound in various matrices. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2666428.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2666429.png)

![N-[(2,4-dichlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2666437.png)

![N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide;2,2,2-trifluoroacetic acid](/img/structure/B2666440.png)